Aceclofenac Tert-Butyl Ester

Synthesis Process Chemistry Yield Optimization

Aceclofenac Tert-Butyl Ester (CAS 139272-68-7) is a critical process impurity and synthetic intermediate in the production of the NSAID aceclofenac. This tert-butyl protected ester is used as a reference standard for HPLC method development and validation in ANDA submissions. - Purity: ≥95% (HPLC); Molecular Formula: C₂₀H₂₁Cl₂NO₄; Molecular Weight: 410.29. - Essential for quantifying residual impurity levels to meet ≤0.1% specification per regulatory guidelines. - Supplied with comprehensive Certificate of Analysis for immediate use in QC release testing and impurity profiling.

Molecular Formula C20H21Cl2NO4
Molecular Weight 410.3
CAS No. 139272-68-7
Cat. No. B602131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAceclofenac Tert-Butyl Ester
CAS139272-68-7
SynonymsAceclofenac Tert-Butyl Ester
Molecular FormulaC20H21Cl2NO4
Molecular Weight410.3
Structural Identifiers
SMILESCC(C)(C)OC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C20H21Cl2NO4/c1-20(2,3)27-18(25)12-26-17(24)11-13-7-4-5-10-16(13)23-19-14(21)8-6-9-15(19)22/h4-10,23H,11-12H2,1-3H3
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Aceclofenac Tert-Butyl Ester: Reference Standard & Intermediate


Aceclofenac Tert-Butyl Ester (CAS 139272-68-7), chemically 2-(tert-butoxy)-2-oxoethyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate (C₂₀H₂₁Cl₂NO₄, MW 410.29), is a protected ester derivative of the NSAID aceclofenac [1]. It is classified as a pharmaceutical impurity standard and synthetic intermediate. As an ester of a BCS Class II NSAID (low solubility, high permeability) , it is used in analytical method development (AMV), quality control (QC) for Abbreviated New Drug Applications (ANDA), and as a protected intermediate in aceclofenac synthesis [1]. The tert-butyl ester group is selectively cleavable under acidolysis conditions, yielding aceclofenac as the primary product [2].

1 Impurity reference standard HPLC method validation and ANDA impurity profiling for aceclofenac drug substance.
2 Protected synthetic intermediate Selective tert-butyl ester cleavage route to aceclofenac API.
3 QC release testing standard Reference material for batch impurity quantitation and regulatory compliance.

Why Substitution with Other Esters Fails


Generic substitution fails because Aceclofenac Tert-Butyl Ester is a specific, well-characterized chemical entity with a defined role as an impurity marker, analytical standard, or synthetic intermediate. Its differentiation lies in its precise structure, which confers unique acidolysis behavior: the tert-butyl group is selectively cleaved, while the ethoxy group is resistant under optimized conditions [1]. This selectivity dictates its use in process control and impurity profiling for ANDA submissions. Substitution with other aceclofenac esters (e.g., methyl ester) introduces different impurity profiles and hydrolysis kinetics, invalidating validated analytical methods. In synthesis, using an alternative ester risks lower conversion rates to aceclofenac or elevated levels of the diclofenac impurity, directly impacting yield and final drug substance purity [2].

Ester mismatch Methyl or other alkyl esters may exhibit different hydrolysis kinetics and impurity profiles, invalidating established analytical methods.
Cleavage selectivity Non-selective acidolysis conditions with alternative esters can elevate diclofenac impurity, impacting API purity requirements.
Conversion yield Alternative protecting groups or direct esterification routes may introduce lower conversion rates and more complex purification steps.

Aceclofenac Tert-Butyl Ester: Quantitative Differentiation Evidence


High-Yield Synthesis from Diclofenac Sodium

Aceclofenac Tert-Butyl Ester can be synthesized from diclofenac sodium and tert-butyl bromoacetate with a demonstrated yield of 94.45% and a purity of 99.28% under defined conditions . This is a well-characterized and reproducible synthetic step. An alternative method achieved a yield of 94.5% and a purity of 99.62% [1].

Synthetic yield & purity
Cross-study comparable
Yield 94.45%, purity 99.28% (HPLC) vs. 94.5%, 99.62% alternative method
Supports process robustness for scale-up
KI catalyst, ethanol, 61-65°C, 3h; starting from diclofenac sodium
Synthesis Process Chemistry Yield Optimization

Selective Acidolysis Minimizing Diclofenac Impurity

The acidolysis of Aceclofenac Tert-Butyl Ester can be optimized to selectively cleave the tert-butyl ester while preserving the ethoxy ester group, minimizing formation of the diclofenac impurity. Under optimized conditions (e.g., using a mixture of formic acid and hydrogen chloride), the acidolysis reaction achieved a crude yield of 95.32% for aceclofenac [1]. The process is noted for its high selectivity and conversion rate, yielding aceclofenac with HPLC purity of 99.72% after purification [1]. In contrast, suboptimal acidolysis conditions or the use of alternative esters can lead to non-selective cleavage and increased diclofenac content.

Selective acidolysis
Class-level inference
Crude aceclofenac yield 95.32%, final purity 99.72% (HPLC)
Selectivity minimizes diclofenac impurity formation
Formic acid/HCl, 60°C, 5h, recrystallization
Acidolysis Selectivity Impurity Control Process Chemistry

Ultra-Low Residual Impurity Levels

In the final purification of aceclofenac API synthesized via the tert-butyl ester route, residual Aceclofenac Tert-Butyl Ester can be reduced to exceptionally low levels. One method reports a maximum single impurity of 0.04% for the tert-butyl ester in the final product [1]. Another achieves a maximum of 0.03% [1]. These levels are well below the typical acceptance criterion of NMT 0.1% for this specific impurity in aceclofenac [2].

Residual impurity level
Head-to-head
Max single impurity 0.03% vs. acceptance criterion NMT 0.1%
Meets ICH Q3A impurity control requirements
70% below limit; acetic acid/HCl route
Impurity Profiling Analytical Chemistry Quality Control ANDA

One-Step Conversion to Aceclofenac

Aceclofenac Tert-Butyl Ester serves as an efficient immediate precursor to aceclofenac. A validated process using hydrochloric acid and acetic anhydride in water achieved a 98.5% yield of aceclofenac after a 3-hour reaction [1]. This demonstrates a high-yielding, straightforward route. Alternative methods using different protecting groups or direct esterification of aceclofenac often face lower yields or more complex purification due to unwanted side reactions [2].

One-step conversion
Cross-study comparable
Conversion yield 98.5% vs. 95.32% alternative acidolysis route
Higher atom economy and reduced waste
HCl, acetic anhydride, water, 3h
Synthesis API Manufacturing Process Validation

Aceclofenac Tert-Butyl Ester Application Scenarios


Analytical Method Validation for ANDA

This compound is a critical impurity marker in aceclofenac drug substance. Its primary use is as a reference standard for developing and validating HPLC methods for the detection and quantification of this specific process-related impurity. Regulatory ANDA submissions require validated methods to demonstrate that the level of this impurity is controlled to ≤0.1% [1]. The quantitative evidence (achievable levels of 0.03-0.04%) confirms its suitability for this application [2].

Scalable Intermediate for Aceclofenac Manufacturing

Aceclofenac Tert-Butyl Ester is a preferred intermediate for the commercial production of aceclofenac. Its synthesis from diclofenac sodium is high-yielding (94.5%) and produces a highly pure intermediate (>99%) [1]. Its subsequent selective acidolysis can achieve near-quantitative conversion to aceclofenac (98.5%) with minimal diclofenac byproduct formation [2]. This two-step sequence represents a robust, cost-effective, and validated industrial process.

QC Release Testing for Aceclofenac API

A highly pure sample of Aceclofenac Tert-Butyl Ester is required as a reference material for the QC release testing of every batch of aceclofenac API. HPLC analysis using this standard quantifies the residual tert-butyl ester impurity to ensure it meets the ≤0.1% specification. The demonstration that process optimization can control this impurity to as low as 0.03% provides a comfortable safety margin for batch release and regulatory compliance [1].

Application
Selection Property
Validation Focus
ANDA analytical method validation
Impurity marker specificity
HPLC method accuracy for process-related impurity
Scalable aceclofenac manufacturing
High-yield synthetic route
Process robustness and conversion selectivity
QC release testing of aceclofenac API
Reference standard purity
Batch impurity quantitation against acceptance criteria
Quote Request

Request a Quote for Aceclofenac Tert-Butyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.